molecular formula C11H14N2O2 B11895495 Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate

Cat. No.: B11895495
M. Wt: 206.24 g/mol
InChI Key: GHOOQROAGSLCAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by cyclization to form the naphthyridine core . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity . This interaction can lead to various pharmacological effects, such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functionalization and the resulting biological activities. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and development .

Biological Activity

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Formula and Structure:

  • Molecular Formula: C12_{12}H15_{15}N3_{3}O2_{2}
  • Molecular Weight: 235.29 g/mol
  • IUPAC Name: this compound
  • CAS Number: 260247-85-6

Synthesis:
The synthesis of this compound has been achieved through various methods. One notable method involves asymmetric synthesis techniques that utilize a combination of Heck-type vinylation and ruthenium-catalyzed enantioselective transfer hydrogenation . This approach has been recognized for its efficiency and the ability to produce the compound without the need for extensive purification processes.

Biological Activity

This compound exhibits a range of biological activities:

1. Anticancer Activity:
Research indicates that derivatives of naphthyridine compounds possess significant anticancer properties. In particular, studies have shown that these compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . For example:

CompoundCell LineIC50_{50} (µM)
TAK-828FSW620 (colorectal carcinoma)0.55
TAK-828FHeLa (cervical cancer)0.87

2. Kinase Inhibition:
Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as VEGFR-2 and CDK2. The inhibition of these kinases is crucial in cancer progression and angiogenesis . Specific IC50_{50} values for kinase inhibition include:

Kinase TargetIC50_{50} (µM)
VEGFR-21.46
CDK20.36

3. Neuroprotective Effects:
In addition to anticancer properties, compounds in this class have shown potential neuroprotective effects by modulating neurotransmitter systems. They may act as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in MDPI demonstrated that a derivative of ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine significantly reduced tumor growth in xenograft models when administered orally . The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study 2: Kinase Inhibition
Another research effort focused on the selective inhibition of CDK enzymes by naphthyridine derivatives. The study revealed that certain modifications to the naphthyridine structure enhanced selectivity and potency against CDK2 compared to other kinases . This finding underscores the potential for developing targeted cancer therapies based on this scaffold.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)10-4-3-8-7-12-6-5-9(8)13-10/h3-4,12H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOOQROAGSLCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(CNCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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